
1-(4-Methoxy-2-nitrophenyl)piperazine
Vue d'ensemble
Description
“1-(4-Methoxy-2-nitrophenyl)piperazine” is a chemical compound with the molecular formula C11H15N3O3 . It has a molecular weight of 237.255 Da and is a brown solid . This compound is used as an intermediate in the preparation of angiogenesis inhibitors .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI code: 1S/C17H19N3O3/c1-23-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-9H,10-13H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a brown solid . It has a molecular weight of 313.36 . It should be stored in a sealed container at room temperature .Applications De Recherche Scientifique
Therapeutic Potential and Drug Design
Piperazine derivatives, including 1-(4-Methoxy-2-nitrophenyl)piperazine, exhibit a broad spectrum of therapeutic uses due to their structural versatility. These compounds have been extensively studied for their pharmacological applications in various domains such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of substituents on the piperazine nucleus significantly influences the medicinal potential, pharmacokinetics, and pharmacodynamics of the molecules, making them a cornerstone in drug discovery and design. The broad research interest in piperazine-based molecules reflects their potential as a flexible building block for developing drug-like elements aimed at treating various diseases, underscoring the need for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have been recognized for their significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The diverse structural designs incorporating piperazine serve as a vital building block in the synthesis of potent anti-TB molecules. This review highlights the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB agents, offering insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial drugs (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Pharmacological Applications
Piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications. Their structural framework is crucial in the synthesis of derivatives with potent pharmacophoric activities. Recent scientific advancements have introduced new methods for synthesizing these analogues, revealing their potential in various pharmacological roles. This review discusses the synthesis trends and pharmacophoric activities of piperazine and morpholine derivatives, underscoring their significant contribution to medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Antidepressants Development
The presence of a piperazine substructure is a commonality among many marketed antidepressants, suggesting a crucial role beyond merely affecting the central nervous system's pharmacokinetic profile. Piperazine is integral in specific binding conformations of these agents, playing a significant role in the development of novel antidepressants. This review provides a critical analysis of piperazine's importance in antidepressant development, including recent advancements and SAR studies, offering valuable insights for designing more effective and potent antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Safety and Hazards
This compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . If inhaled or contacted with skin or eyes, seek medical attention .
Propriétés
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKMKNZGRREBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



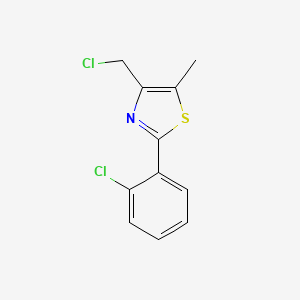

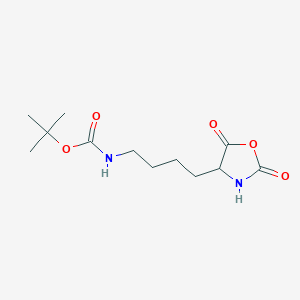


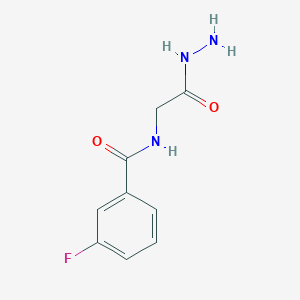
![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)
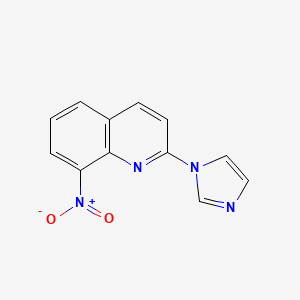
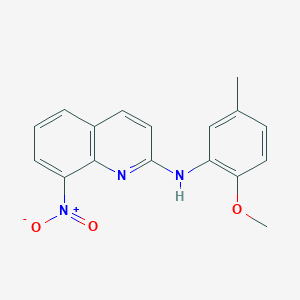

![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
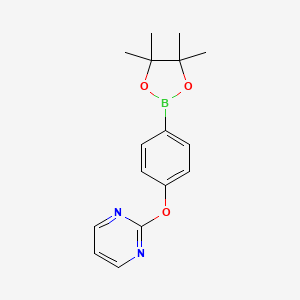
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)
